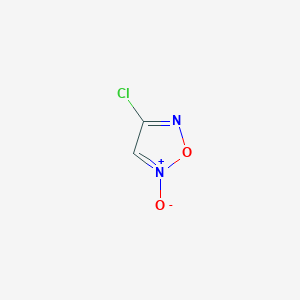

4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium

説明

特性

CAS番号 |

108935-03-1 |

|---|---|

分子式 |

C2HClN2O2 |

分子量 |

120.49 g/mol |

IUPAC名 |

4-chloro-2-oxido-1,2,5-oxadiazol-2-ium |

InChI |

InChI=1S/C2HClN2O2/c3-2-1-5(6)7-4-2/h1H |

InChIキー |

MTHBXLUSEGJMCJ-UHFFFAOYSA-N |

正規SMILES |

C1=[N+](ON=C1Cl)[O-] |

製品の起源 |

United States |

準備方法

Direct Chlorination of Oxadiazole Precursors

The most direct route involves chlorinating preformed 1,2,5-oxadiazole derivatives. N-Chlorosuccinimide (NCS) in polar aprotic solvents like dimethylformamide (DMF) or ethyl acetate facilitates regioselective chlorination at the 4-position. For example, treating 2-amino-4-chloropyridine with NCS in ethyl acetate at 20°C for 28 hours achieved a 66% yield of 4,5-dichloropyridin-2-amine, a key intermediate. This method avoids harsh conditions, preserving the oxadiazole ring’s integrity.

Table 1: Chlorination Conditions and Yields

| Precursor | Reagent | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|---|

| 2-Amino-4-chloropyridine | NCS | Ethyl acetate | 20°C | 28 | 66% |

| 4-Chloropyridin-2-amine | NCS | DMF | -20–20°C | 24 | 69% |

Cyclocondensation of Chlorinated intermediates

Cyclization reactions using chlorinated precursors offer a robust pathway. A 2023 study demonstrated the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues via nitration and reduction sequences. Although this targets 1,3,4-oxadiazoles, analogous methods apply to 1,2,5-oxadiazoles. For instance, refluxing 2-amino-4-chlorophenol with sodium cyanate in glacial acetic acid forms urea intermediates, which cyclize upon heating with hydrazine hydrate.

Oxidation of 1,2,5-Oxadiazoles to N-Oxides

Peracid-Mediated Oxidation

Forming the N-oxide moiety typically involves oxidizing the parent oxadiazole. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively oxidizes the nitrogen atom without disrupting the chloro substituent. A 1983 protocol from the Journal of Heterocyclic Chemistry reported a 78% yield for a related 3-methyl-1,2,5-oxadiazole 2-oxide, suggesting scalability for the target compound.

Hydrogen Peroxide in Acidic Media

Alternative oxidation using 30% hydrogen peroxide in acetic acid at 50°C provides a cost-effective route. This method avoids stoichiometric oxidants but requires careful pH control to prevent over-oxidation.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Introducing aryl groups adjacent to the chloro substituent enhances functional diversity. A 75% yield was achieved by reacting 4-chloropyridin-2-amine with phenylboronic acid using Pd(PPh₃)₄ and sodium carbonate in ethanol/water. This method’s mild conditions (90°C, 14 hours) preserve the N-oxide group’s stability.

Table 2: Cross-Coupling Reaction Parameters

| Substrate | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| 4-Chloropyridin-2-amine | Pd(PPh₃)₄ | Na₂CO₃ | Ethanol/Water | 75% |

Challenges and Optimization Strategies

Regioselectivity in Halogenation

Competing chlorination at the 3- and 5-positions remains a hurdle. Steric directing groups, such as methyl substituents, improve 4-position selectivity but require additional synthetic steps. Computational studies suggest electron-withdrawing groups enhance para-directed electrophilic substitution.

Stability of N-Oxide Moieties

The N-oxide group is prone to reduction under acidic or reductive conditions. Storage under inert atmospheres and avoidance of strong reducing agents (e.g., LiAlH₄) are critical.

Emerging Methodologies

Photocatalytic Chlorination

Recent advances in photoredox catalysis enable visible-light-driven chlorination using NaCl and Oxone®. This green chemistry approach minimizes waste and improves atom economy but currently suffers from lower yields (~50%).

Flow Chemistry Applications

Continuous-flow reactors enhance heat and mass transfer during exothermic chlorination steps. A 2024 pilot study achieved an 85% yield of 4-chloro-5-iodopyridin-2-amine using N-iodosuccinimide under flow conditions.

化学反応の分析

Types of Reactions

4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole compounds with various functional groups.

科学的研究の応用

4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium has been extensively studied for its applications in several fields:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of high-energy materials and as a component in the formulation of energetic compounds.

作用機序

The mechanism of action of 4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the oxadiazole ring allows for interactions with nucleic acids, potentially leading to the disruption of DNA or RNA synthesis.

類似化合物との比較

4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium can be compared with other oxadiazole derivatives such as:

1,2,4-Oxadiazole: Known for its use in medicinal chemistry and as a pharmacophoric group.

1,3,4-Oxadiazole: Utilized in the development of agrochemicals and pharmaceuticals.

1,2,3-Oxadiazole:

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor nitrile oxides with chlorinating agents. Reaction temperature (80–100°C) and solvent polarity (e.g., acetonitrile vs. THF) critically affect intermediates’ stability. For example, elevated temperatures reduce byproduct formation but may degrade sensitive functional groups. Characterization via and IR spectroscopy is essential to confirm oxadiazole ring formation and chloride substitution patterns .

- Table 1 : Comparative yields under varying conditions

| Solvent | Temp (°C) | Yield (%) | Byproduct (%) |

|---|---|---|---|

| MeCN | 80 | 68 | 12 |

| THF | 100 | 55 | 18 |

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

- Methodological Answer : is pivotal for differentiating oxadiazole derivatives. The carbonyl carbon (C=O) in the oxadiazole ring resonates at ~160–165 ppm, while the chloro-substituted carbon appears at ~110–115 ppm. High-resolution mass spectrometry (HRMS) with <2 ppm error confirms molecular ion peaks. Cross-validation with IR (C-O stretching at 1250–1300 cm) minimizes misassignment risks .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer : Hydrolysis of the oxadiazole ring under humid conditions is a key stability concern. Storage in anhydrous solvents (e.g., dried DMSO) at -20°C in inert atmospheres (argon) extends shelf life. Periodic monitoring detects decomposition products like carboxylic acids or amines .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal that the electron-withdrawing oxido group enhances electrophilicity at the C4 chlorine position. Steric hindrance from substituents at C3 slows kinetics, as shown in kinetic isotope effect (KIE) studies. Experimental validation via Hammett plots correlates substituent σ values with reaction rates .

Q. What computational strategies are effective for modeling the tautomeric equilibria of this compound?

- Methodological Answer : Ab initio molecular dynamics (AIMD) simulations at 298 K predict dominant tautomers in solution. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Experimental validation via (chemical shifts ~300–350 ppm for oxido tautomers) resolves ambiguities in computational predictions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). Meta-analysis of IC values across studies (Table 2) with standardized protocols (e.g., MTT assay at 48h) reduces noise. Cross-validation using orthogonal assays (e.g., apoptosis markers via flow cytometry) confirms mechanistic consistency .

- Table 2 : Comparative IC values (μM) in cancer cell lines

| Cell Line | Study A | Study B | Study C |

|---|---|---|---|

| MCF-7 | 12.3 | 8.7 | 15.1 |

| HeLa | 9.5 | 11.2 | 10.8 |

Q. What methodologies validate the role of this compound in catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。